4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a compound that features a 1,2,4-triazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields including chemistry, biology, and medicine due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide typically involves the coupling of a sulfonamide with a triazole derivative. One common method is the reaction of 4-methylbenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions including:
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-carboxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide.
Reduction: 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfinamide.
Substitution: Various alkylated or acylated derivatives of the triazole ring.
Scientific Research Applications
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This compound may also interfere with cellular pathways by modulating receptor activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole derivatives: Known for their stability and biological activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Exhibits potent anticancer activity.
Indole derivatives: Possess diverse biological activities including antiviral and anticancer properties.
Uniqueness
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonamide group with a triazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-10-2-4-11(5-3-10)18(16,17)14-6-7-15-9-12-8-13-15/h2-5,8-9,14H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDMUNIYNOLCCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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